

3-bromo-N1-methylbenzene-1,2-diamine solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1439134

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Profile of **3-bromo-N1-methylbenzene-1,2-diamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-bromo-N1-methylbenzene-1,2-diamine**, a substituted aromatic diamine with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on the solubility of structurally similar aromatic amines and diamines to predict its behavior in a range of common organic solvents. Detailed experimental protocols for determining solubility are provided, alongside a discussion of the key factors influencing the dissolution process. This document aims to serve as a valuable resource for researchers and professionals working with **3-bromo-N1-methylbenzene-1,2-diamine** and related compounds, facilitating solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and materials science, the solubility of a compound is a foundational physicochemical property that dictates its utility and developability. For a molecule

like **3-bromo-N1-methylbenzene-1,2-diamine**, understanding its solubility is paramount for several key applications:

- Synthetic Chemistry: The choice of solvent is critical for reaction kinetics, ensuring that reactants are in the appropriate phase to facilitate a chemical transformation.
- Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.
- Formulation: For pharmaceutical applications, solubility in various excipients and solvent systems directly impacts bioavailability and the feasibility of creating a stable, effective drug product.^[1]
- In Vitro Assays: In early-stage research, compounds are often dissolved in a solvent like dimethyl sulfoxide (DMSO) for high-throughput screening.^[2] Understanding the compound's solubility in aqueous buffers is crucial to avoid precipitation and ensure accurate biological data.

This guide provides a predictive framework and practical methodologies for characterizing the solubility of **3-bromo-N1-methylbenzene-1,2-diamine**.

Physicochemical Profile of **3-bromo-N1-methylbenzene-1,2-diamine**

A summary of the key physicochemical properties of **3-bromo-N1-methylbenzene-1,2-diamine** is presented in Table 1.

Property	Value	Source
CAS Number	1150617-55-2	[3] [4] [5] [6]
Molecular Formula	C ₇ H ₉ BrN ₂	[3] [4] [5]
Molecular Weight	201.07 g/mol	[4] [5]
IUPAC Name	3-bromo-N1-methylbenzene-1,2-diamine	[4]
SMILES	CNC1=CC=CC(Br)=C1N	[4]
Appearance	Likely a solid at room temperature.	General chemical knowledge

Predicted Solubility Profile

While specific quantitative solubility data for **3-bromo-N1-methylbenzene-1,2-diamine** is not extensively reported, a qualitative prediction can be made based on its molecular structure and the established principles of solubility.

The molecule possesses both polar and non-polar characteristics:

- **Polar Features:** The two amine groups (one primary, one secondary) are capable of acting as hydrogen bond donors and acceptors. The nitrogen atoms' lone pairs of electrons can interact with protic solvents.[\[7\]](#)[\[8\]](#)
- **Non-polar Features:** The benzene ring and the methyl group contribute to the molecule's lipophilicity.
- **Halogen Influence:** The bromo substituent adds to the molecular weight and can participate in halogen bonding, potentially influencing interactions with specific solvents.

Based on the principle of "like dissolves like," the following solubility trends are anticipated:

- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in these solvents. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide range of compounds and is a good starting point.[\[9\]](#)

- Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is predicted. The amine groups can form hydrogen bonds with the hydroxyl groups of these alcohols.[10]
- Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The polar amine groups will likely limit solubility in highly non-polar, non-aromatic solvents like hexane. Aromatic solvents like toluene may show slightly better solubility due to π - π stacking interactions with the benzene ring.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents have an intermediate polarity and can often dissolve compounds with a mix of polar and non-polar features.
- Aqueous Solubility: The solubility of aliphatic amines in water decreases as the number of carbon atoms increases.[7] Aromatic amines generally have diminished solubility in water compared to their aliphatic counterparts.[7] Therefore, **3-bromo-N1-methylbenzene-1,2-diamine** is predicted to have low solubility in neutral water.

Key Factors Influencing Solubility

Effect of pH

The two amine groups on the molecule are basic and can be protonated in acidic conditions to form ammonium salts.[11][12] This protonation will significantly increase the polarity of the molecule and is expected to dramatically increase its solubility in aqueous solutions. Therefore, the aqueous solubility of **3-bromo-N1-methylbenzene-1,2-diamine** will be highly pH-dependent.

Effect of Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally determined for different solvent systems.

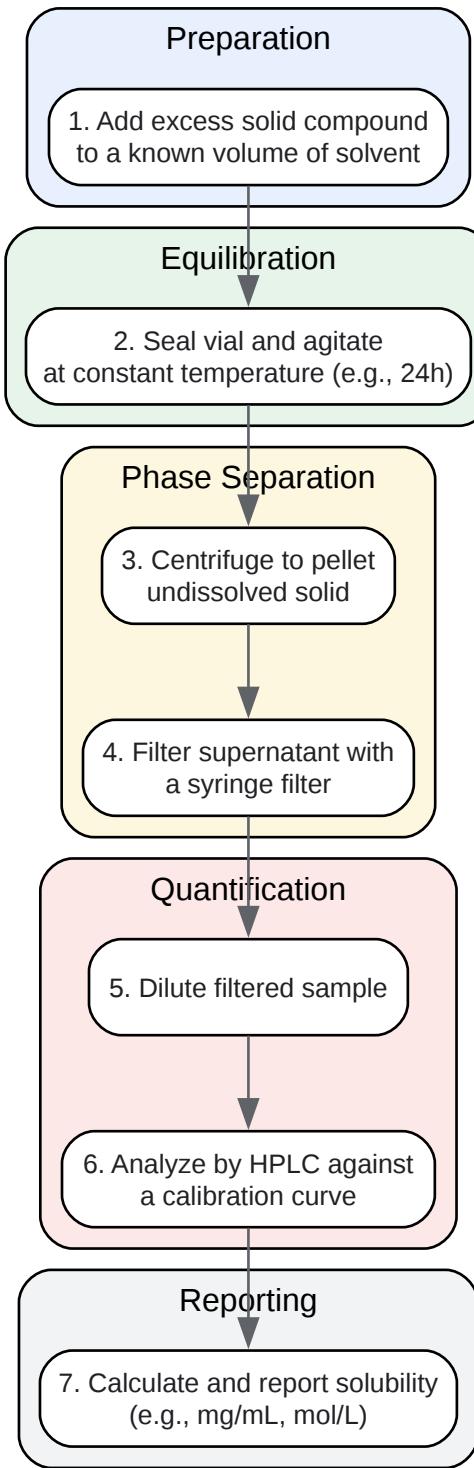
Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[9][13]

Isothermal Shake-Flask Method: A Detailed Protocol

This method involves equilibrating an excess amount of the solid compound in a chosen solvent at a constant temperature.

Materials and Equipment:


- **3-bromo-N1-methylbenzene-1,2-diamine** (solid)
- Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, purified water, buffered solutions at various pH levels)
- Vials with tight-sealing caps
- Constant temperature shaker bath or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Step-by-Step Protocol:

- Preparation of Saturated Solution:
 - Add an excess amount of **3-bromo-N1-methylbenzene-1,2-diamine** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.^[9]
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

- Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 hours, though shorter times may be adequate if confirmed by time-point sampling.[2][14]
- Phase Separation:
 - After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[15]
- Sample Collection and Filtration:
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic solid particles.[15]
- Quantification:
 - Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
 - A calibration curve must be generated using standard solutions of **3-bromo-N1-methylbenzene-1,2-diamine** of known concentrations for accurate quantification.[15]
- Data Reporting:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor.
 - Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Workflow for Isothermal Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining equilibrium solubility.

High-Throughput Solubility Screening

For early-stage research where rapid assessment of a compound's solubility is needed, high-throughput methods can be employed. These methods are typically faster but may be less precise than the shake-flask method.

- Nephelometry: This technique measures the scattering of light by undissolved particles. A compound is typically dissolved in DMSO and then added to an aqueous buffer in a microtiter plate. The concentration at which precipitation occurs (indicated by an increase in light scattering) is taken as the kinetic solubility.[4]
- UV-Vis Spectroscopy: Similar to the above, after adding the DMSO stock solution to a buffer and allowing for precipitation, the plate is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured using a UV-Vis plate reader.[2]

Data Presentation Template

It is recommended to tabulate the experimentally determined solubility data for clear comparison. Table 2 provides a template for this purpose.

Table 2: Experimentally Determined Solubility of **3-bromo-N1-methylbenzene-1,2-diamine**

Organic Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
e.g., Methanol			
e.g., Ethanol			
e.g., Acetone			
e.g., Ethyl Acetate			
e.g., Dichloromethane			
e.g., Toluene			
e.g., Hexane			
e.g., Dimethylformamide (DMF)			
e.g., Dimethyl Sulfoxide (DMSO)			
e.g., Water (pH 7.4 Buffer)			
e.g., Water (pH 2.0 Buffer)			

Conclusion

While quantitative solubility data for **3-bromo-N1-methylbenzene-1,2-diamine** is not currently in the public domain, this guide provides a robust framework for its prediction and experimental determination. Based on its chemical structure, the compound is expected to be soluble in polar organic solvents and exhibit pH-dependent solubility in aqueous media. The detailed protocols provided herein offer a clear path for researchers to generate the precise solubility data required for their specific applications, from synthetic optimization to formulation development.

References

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. *Analytical Chemistry*, 72(8), 1781–1787. [\[Link\]](#)
- Biopharma Asia. (2017).
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. *Advanced Drug Delivery Reviews*, 59(7), 546-567. [\[Link\]](#)
- Chemistry LibreTexts. (2024). Properties of amines. [\[Link\]](#)
- Brouwer, K. L. R., et al. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. *AAPS Open*, 1(1), 1-5. [\[Link\]](#)
- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [\[Link\]](#)
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. *Journal of Pharmaceutical and Biomedical Analysis*, 46(2), 335-341. [\[Link\]](#)
- Chemguide. An introduction to amines. [\[Link\]](#)
- Chemistry LibreTexts. (2023). Advanced Properties of Amines. [\[Link\]](#)
- Roche, O. (2009). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. *Current Topics in Medicinal Chemistry*, 9(1), 2-25. [\[Link\]](#)
- University of Illinois Springfield. CHAPTER 21: AMINES. [\[Link\]](#)
- University of Arizona. Principles of Drug Action 1, Spring 2005, Amines. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. biopharma-asia.com [biopharma-asia.com]
- 2. enamine.net [enamine.net]
- 3. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-bromo-N1-methylbenzene-1,2-diamine 95% | CAS: 1150617-55-2 | AChemBlock [achemblock.com]

- 6. 1150617-55-2|3-Bromo-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 12. webhome.auburn.edu [webhome.auburn.edu]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [3-bromo-N1-methylbenzene-1,2-diamine solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439134#3-bromo-n1-methylbenzene-1-2-diamine-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com